6-benzyl-1-(3-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-BENZYL-1-(3-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group and a chlorophenyl group attached to a diazino[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-1-(3-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with 3-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable diazine derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-1-(3-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted analogs .
Scientific Research Applications
6-BENZYL-1-(3-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BENZYL-1-(3-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazino[4,5-d]pyrimidine derivatives with different substituents on the benzyl and chlorophenyl groups. Examples include:
- 6-BENZYL-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
- 6-BENZYL-1-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 6-BENZYL-1-(3-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H17ClN4O2 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
6-benzyl-1-(3-chlorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-7-4-8-15(9-14)24-17-16(18(25)22-19(24)26)11-23(12-21-17)10-13-5-2-1-3-6-13/h1-9,21H,10-12H2,(H,22,25,26) |
InChI Key |
VEOPRCBXDVOWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CC=C3)N(C(=O)NC2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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